2-(Pentafluoropropanoyl)thiophene
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Overview
Description
2-(Pentafluoropropanoyl)thiophene is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic heterocycle containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pentafluoropropanoyl)thiophene typically involves the acylation of thiophene with pentafluoropropanoyl chloride. This reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds via the Friedel-Crafts acylation mechanism, where the thiophene ring acts as the nucleophile attacking the acyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(Pentafluoropropanoyl)thiophene undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pentafluoropropanoyl moiety can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 2-(Pentafluoropropanol)thiophene.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
2-(Pentafluoropropanoyl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Industry: Utilized in the development of advanced materials such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-(Pentafluoropropanoyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pentafluoropropanoyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The thiophene ring’s aromatic nature allows for π-π interactions with aromatic amino acids in proteins, further influencing its activity.
Comparison with Similar Compounds
Similar Compounds
2-Acetylthiophene: Similar structure but with an acetyl group instead of a pentafluoropropanoyl group.
2-Butylthiophene: Contains a butyl group, used in the synthesis of anticancer agents.
2-Octylthiophene: Contains an octyl group, used in the synthesis of anti-atherosclerotic agents.
Uniqueness
2-(Pentafluoropropanoyl)thiophene is unique due to the presence of the pentafluoropropanoyl group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile in various chemical reactions compared to its non-fluorinated counterparts. The fluorine atoms enhance the compound’s stability and lipophilicity, making it a valuable compound in medicinal chemistry and material science.
Properties
IUPAC Name |
2,2,3,3,3-pentafluoro-1-thiophen-2-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5OS/c8-6(9,7(10,11)12)5(13)4-2-1-3-14-4/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZWHLYOCMYANF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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